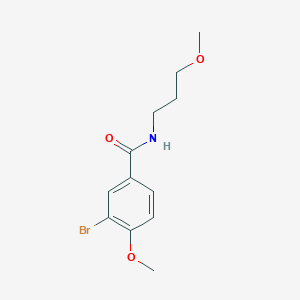
3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of benzamide, characterized by the presence of bromine, methoxy, and methoxypropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide typically involves the bromination of 4-methoxybenzaldehyde followed by a series of reactions to introduce the methoxypropyl group and form the benzamide structure. One common method involves the following steps:
Formation of Benzamide: The brominated aldehyde is then reacted with an amine, such as 3-methoxypropylamine, under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and methoxypropyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the methoxy and methoxypropyl groups.
Scientific Research Applications
3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxy-N-propylbenzamide: Similar structure but with a propyl group instead of a methoxypropyl group.
4-Bromo-N-methoxy-3,N-dimethylbenzamide: Contains a dimethyl group instead of a methoxypropyl group.
3-Bromo-N-(3-methoxypropyl)-4-(1-methylethoxy)benzamide: Similar structure with an additional methylethoxy group.
Uniqueness
3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide is unique due to the presence of both bromine and methoxypropyl groups, which confer specific chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C12H16BrNO3 |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C12H16BrNO3/c1-16-7-3-6-14-12(15)9-4-5-11(17-2)10(13)8-9/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |
InChI Key |
OXOUWZNDLXMDHA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





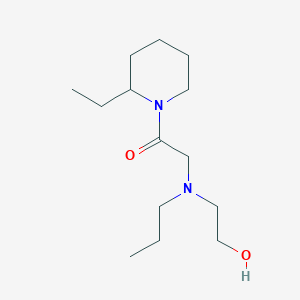


![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)
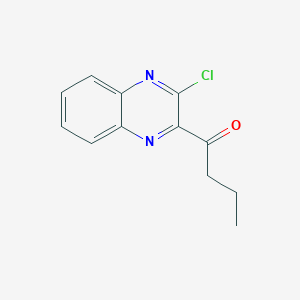
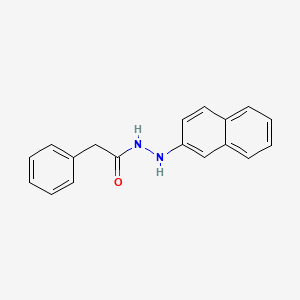
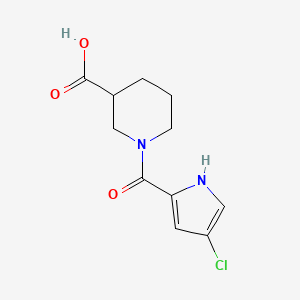

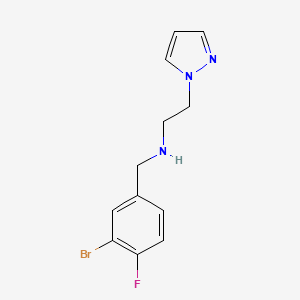
![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)

